(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
- The compound’s systematic name is (5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione .
- It belongs to the class of pyrimidine derivatives .
- The compound’s structure consists of a pyrimidine ring with an indole moiety and an isobutylphenyl group.
- Its chemical formula is C₂₃H₂₀N₄O₂ .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In anticancer research, it may interact with cellular pathways related to DNA replication or cell cycle regulation .
Comparison with Similar Compounds
- Similar compounds include other pyrimidine derivatives with indole or phenyl substituents.
- Uniqueness lies in the combination of the indole , pyrimidine , and isobutylphenyl groups.
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(5E)-5-[(1-methylindol-3-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H21N3O3/c1-14(2)15-8-10-17(11-9-15)26-22(28)19(21(27)24-23(26)29)12-16-13-25(3)20-7-5-4-6-18(16)20/h4-14H,1-3H3,(H,24,27,29)/b19-12+ |
InChI Key |
IIUCPGKIHZLNOJ-XDHOZWIPSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/C(=O)NC2=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)C)C(=O)NC2=O |
Origin of Product |
United States |
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